molecular formula C12H10BrF4N3O B14766491 3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole

3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole

Cat. No.: B14766491
M. Wt: 368.12 g/mol
InChI Key: PTSDWUZOIBHCAS-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole is a complex organic compound that features a combination of bromine, fluorine, and trifluoromethyl groups attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The triazole ring can be involved in coupling reactions, forming new carbon–carbon or carbon–heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole is unique due to its combination of bromine, fluorine, and trifluoromethyl groups attached to a triazole ring

Properties

Molecular Formula

C12H10BrF4N3O

Molecular Weight

368.12 g/mol

IUPAC Name

3-bromo-5-[3-fluoro-4-(trifluoromethyl)phenoxy]-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C12H10BrF4N3O/c1-6(2)20-11(18-10(13)19-20)21-7-3-4-8(9(14)5-7)12(15,16)17/h3-6H,1-2H3

InChI Key

PTSDWUZOIBHCAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC(=N1)Br)OC2=CC(=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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